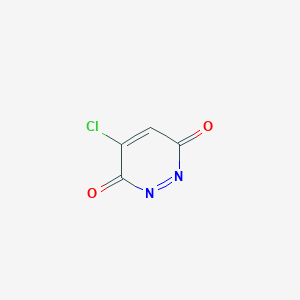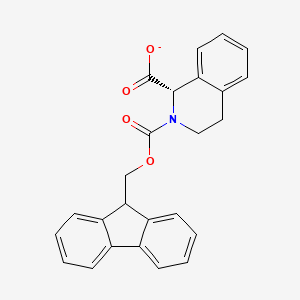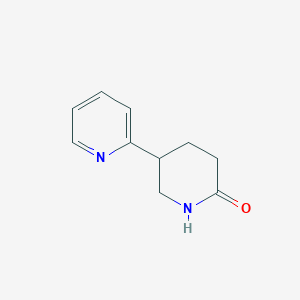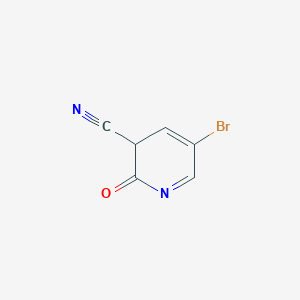![molecular formula C27H24NO6- B12360545 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Glu-OBzl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C27H25NO6 and a molecular weight of 459.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fmoc-Glu-OBzl is synthesized through the esterification of N-α-Fmoc-L-glutamic acid with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Fmoc-Glu-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: Fmoc-Glu-OBzl can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Removal of the Fmoc group to yield free amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Fmoc-Glu-OBzl is extensively used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins. The compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it finds applications in the synthesis of complex organic molecules and in the development of new materials for biomedical applications .
Mecanismo De Acción
The primary mechanism of action of Fmoc-Glu-OBzl involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The benzyl ester group provides additional protection to the carboxyl group, which can be removed through hydrogenation or treatment with strong acids .
Comparación Con Compuestos Similares
Fmoc-Glu(OBzl)-OH: Another derivative of glutamic acid with a similar structure but different functional groups.
Fmoc-Glu-OtBu: Contains a tert-butyl ester group instead of a benzyl ester group.
Fmoc-Lys(OBzl)-OH: A derivative of lysine with a benzyl ester group.
Uniqueness: Fmoc-Glu-OBzl is unique due to its combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C27H24NO6- |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/p-1/t24-/m0/s1 |
Clave InChI |
FMWLYDDRYGOYMY-DEOSSOPVSA-M |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)




![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)






![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)

